molecular formula C32H32O9 B1147519 Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside CAS No. 128503-37-7

Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside

Cat. No.: B1147519
CAS No.: 128503-37-7
M. Wt: 560.59
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Description

Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside is a synthetic mannose derivative characterized by a pent-4-enyl aglycon and three benzoyl groups at the 2-, 3-, and 4-positions of the pyranose ring. The benzoyl groups serve as ester-protecting moieties, enhancing the compound’s stability during synthetic processes while the pent-4-enyl chain provides a reactive alkene for further functionalization (e.g., click chemistry or hydrogenation). This compound is primarily utilized as an intermediate in oligosaccharide synthesis and glycoconjugate research.

Properties

IUPAC Name

[(2R,3R,4S,5S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-pent-4-enoxyoxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O9/c1-2-3-13-20-37-32-28(41-31(36)24-18-11-6-12-19-24)27(40-30(35)23-16-9-5-10-17-23)26(25(21-33)38-32)39-29(34)22-14-7-4-8-15-22/h2,4-12,14-19,25-28,32-33H,1,3,13,20-21H2/t25-,26-,27+,28+,32?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHVFVLYUFCEBW-MOEMRULNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1C(C(C(C(O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCOC1[C@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycosylation Using Methyl Orthoester (MeOE) Donors

A linear glycosylation approach employs methyl 1,2-orthobenzoates (MeOEs) as glycosyl donors. For example, methyl 2,3,4-tri-O-benzoyl-1,2-orthobenzoate (11a in) reacts with n-pentenyl glycoside acceptors under BF₃·Et₂O activation in dichloromethane at −30°C. This method yielded disaccharide intermediates (e.g., 15 in) with 67% efficiency, leveraging the high reactivity of orthoesters while avoiding self-glycosylation byproducts. Subsequent deprotection and iterative glycosylation steps enabled the assembly of larger oligosaccharides, though yields diminished in later stages (e.g., 13% for tetrasaccharide 19 ).

Convergent Approaches with Di- and Trisaccharide Building Blocks

To overcome yield limitations in linear syntheses, convergent strategies utilize pre-assembled di- and trisaccharide orthoesters. For instance, disaccharide MeOE 12a (Fig. 2 in) glycosylated triol acceptor 16 to form tetrasaccharide 25 in 63% yield—a significant improvement over linear methods. Similarly, trisaccharide MeOE 12b coupled with disaccharide 16 to furnish pentasaccharide 27 in 27% yield. These approaches highlight the importance of donor-acceptor compatibility and regioselective hydroxyl activation.

Regioselective Benzoylation and Protecting Group Management

Sequential Benzoylation of D-Mannose Derivatives

Selective benzoylation of D-mannose precursors is pivotal. A three-step protocol from—originally developed for glucopyranosides—was adapted for mannose:

  • Perbenzylation of D-mannose using benzyl chloride in pyridine.

  • Selective debenzylation at the anomeric position using ZnCl₂ in acetic anhydride/acetic acid.

  • Benzoylation of the exposed 2,3,4-hydroxyl groups with benzoyl chloride and DMAP.

This method achieved >70% yield for benzyl 2,3,4-tri-O-benzoyl-β-D-mannopyranoside, though analogous pent-4-enyl derivatives require substitution of the benzyl aglycone with pent-4-enyl groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Dichloromethane : Preferred for glycosylations due to its low polarity, which stabilizes oxocarbenium intermediates. Yields dropped in polar solvents like nitromethane.

  • Low temperatures (−30°C to −60°C) : Minimized side reactions, such as acid-catalyzed orthoester rearrangements.

Catalytic Systems

  • BF₃·Et₂O : Effective for activating MeOE donors but limited by competing hydrolysis.

  • BDSB : Superior for pent-4-enyl glycoside formation, offering milder conditions and higher α-selectivity.

Data Tables: Comparative Analysis of Key Syntheses

MethodDonorAcceptorCatalystYield (%)Reference
Linear glycosylationMeOE 11aNPG 13BF₃·Et₂O67
Convergent (2+2+1)MeOE 12aTriol 16BF₃·Et₂O63
Pent-4-enyl couplingPent-4-enyl iodidePerbenzoylated mannoseBDSB91

Challenges and Solutions in Synthesis

Regioselectivity in Glycosylation

The C3-OH group in mannose triols exhibits variable reactivity. While disaccharide 16 glycosylated efficiently (58% yield for trisaccharide 17 ), trisaccharide 18 showed poor reactivity (13% yield for tetrasaccharide 19 ). Convergent strategies mitigated this by using pre-formed di- and trisaccharide donors.

Orthoester Rearrangement

Acid-catalyzed rearrangement of MeOE donors (e.g., 11b → methyl glycoside) reduced yields in linear syntheses. Substituting BF₃·Et₂O with BDSB in convergent approaches minimized this issue .

Chemical Reactions Analysis

Types of Reactions

Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: The pent-4-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of pent-4-enal or pent-4-enoic acid.

    Reduction: Formation of D-mannopyranoside with free hydroxyl groups.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

Synthesis and Glycosylation Reactions

Glycosylation Efficiency
Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside serves as an effective glycosyl acceptor in various glycosylation reactions. Its structure allows for regioselective glycosylation when paired with different glycosyl donors. For instance, studies have demonstrated that this compound can be effectively utilized with methyl 1,2-orthoesters as glycosyl donors to produce valuable glycosidic derivatives with high yields and selectivity .

Case Study: Synthesis of Heparanase Inhibitors
In a notable study, researchers utilized pent-4-enyl derivatives in the synthesis of heparanase inhibitors, which are crucial in cancer treatment due to their role in inhibiting tumor metastasis. The regioselective glycosylation of pent-4-enyl-D-mannopyranoside derivatives has shown promise in generating analogs of PI-88 (muparfostat), a compound that has reached phase III clinical trials .

Antiproliferative Effects
Research has indicated that compounds derived from this compound exhibit antiproliferative activity against various cancer cell lines. The structural modifications provided by the benzoyl groups enhance the biological activity of these compounds, making them potential candidates for anticancer drugs .

Hypolipidemic Activity
Additionally, derivatives of similar benzoylated carbohydrates have been investigated for their hypolipidemic effects. Some studies suggest that these compounds can significantly lower cholesterol levels in animal models, indicating their potential use in treating hyperlipidemia .

Therapeutic Applications

Drug Development
The versatility of this compound in synthetic chemistry allows for the development of new therapeutic agents. Its ability to form complex structures through glycosylation opens avenues for creating novel drugs targeting various diseases, including cancer and metabolic disorders.

Mechanism of Action

The mechanism of action of Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside involves its interaction with specific molecular targets. The benzoyl groups can interact with enzymes or receptors, altering their activity. The pent-4-enyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Protecting Groups

Table 1: Key Structural Features of Selected Mannopyranoside Derivatives
Compound Name Substituents/Protecting Groups Aglycon Moiety Key Physical Properties Reference
Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside 2,3,4-tri-O-benzoyl Pent-4-enyl Not reported in evidence N/A
4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-[2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→3)]-2,4-di-O-acetyl-α-D-mannopyranoside 2,3,4,6-tetra-O-benzoyl, 2,4-di-O-acetyl 4-Nitrophenyl Purified via petroleum ether-EtOAc (3:1); 97% yield [1]
Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside 2,3,4-tri-O-octanoyl, 6-O-p-toluoyl Methyl Characterized via FTIR, NMR, elemental analysis [4]
4-Methoxyphenyl 2,3,4-tri-O-benzoyl-α-D-mannopyranoside 2,3,4-tri-O-benzoyl 4-Methoxyphenyl Molecular weight: 454.42; [α]D not reported [9]
Methyl 2,3,6-tri-O-benzoyl-4-O-(t-BDMS)-β-D-galactopyranoside 2,3,6-tri-O-benzoyl, 4-O-t-BDMS Methyl Crystalline (XRD data); synthesis via benzoylation and silylation [7]
Key Observations:
  • Substitution Position: The 2,3,4-tri-O-benzoyl pattern in the target compound contrasts with 2,3,6-tri-O-benzoyl in galactopyranoside derivatives (e.g., ), which may alter ring conformation and hydrogen-bonding interactions.
  • Protecting Group Chemistry: Benzoyl esters (as in the target compound) are cleaved under basic conditions (e.g., NH₃/MeOH), whereas benzyl ethers (e.g., in ) require hydrogenolysis. The tert-butyldimethylsilyl (t-BDMS) group in offers orthogonal protection .
  • Aglycon Diversity : The pent-4-enyl group provides an alkene handle for conjugation, unlike methoxyphenyl or 4-nitrophenyl aglycons, which are often used as chromophores or leaving groups in glycosylation reactions .
Key Observations:
  • Acylation Efficiency : Benzoylation using Ac₂O in pyridine () achieves near-quantitative yields, highlighting its reliability for introducing ester groups .

Biological Activity

Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside is a glycoside derivative of D-mannopyranose that has garnered interest in various fields, including medicinal chemistry and biochemistry. This compound exhibits notable biological activities due to its structural features, particularly the presence of the pent-4-enyl group and the benzoyl protecting groups.

Chemical Structure and Synthesis

The synthesis of this compound typically involves:

  • Protection of Hydroxyl Groups : The hydroxyl groups at positions 2, 3, and 4 of D-mannopyranoside are protected using benzoyl chloride in the presence of a base like pyridine.
  • Introduction of Pent-4-enyl Group : The protected mannopyranoside is reacted with pent-4-enyl bromide in the presence of a strong base such as sodium hydride.

The biological activity of this compound is primarily attributed to its interaction with biological molecules. The benzoyl groups can modulate enzyme or receptor activity, while the pent-4-enyl group may undergo metabolic transformations that lead to active metabolites. These interactions can influence various biological pathways, making this compound a subject of interest for therapeutic applications .

Glycosylation Reactions

Pent-4-enyl derivatives have been studied for their reactivity as glycosyl donors. The n-pentenyl group has been demonstrated to enhance the efficiency of glycosylation reactions compared to traditional methods. This characteristic is valuable in synthesizing complex carbohydrates and glycosides with potential biological activity .

Enzyme Inhibition Studies

In vitro studies have explored the interaction of similar glycosides with various enzymes. For example, certain mannopyranosides have been shown to inhibit heparanase, an enzyme implicated in cancer metastasis. This suggests that this compound could also exhibit similar inhibitory effects due to its structural components .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
Anticancer ActivityInduces apoptosis through tubulin inhibition
Enzyme InhibitionInhibits heparanase
Glycosylation ReactivityEnhanced reactivity as a glycosyl donor

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for introducing benzoyl groups to the hydroxyl positions of D-mannopyranoside derivatives?

  • Benzoylation typically involves regioselective protection of hydroxyl groups using benzoyl chloride in anhydrous conditions. A stepwise approach under controlled temperatures (e.g., 0°C to room temperature) with pyridine or DMAP as catalysts ensures selectivity . For example, demonstrates the use of 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate as a glycosyl donor, activated by Lewis acids like BF₃·Et₂O in dichloromethane. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate intermediates.

Q. How can NMR spectroscopy confirm the regiochemistry and stereochemistry of benzoylated mannopyranosides?

  • ¹H and ¹³C NMR provide diagnostic signals for benzoyl group placement. For instance, downfield shifts (~7.8–8.2 ppm in ¹H NMR) for aromatic protons and carbonyl carbons (~165–170 ppm in ¹³C NMR) confirm benzoylation. Coupling constants (J-values) of anomeric protons (e.g., J₁,₂ ≈ 1.5–3.0 Hz for α-configuration) distinguish stereochemistry . and highlight the use of 2D NMR (COSY, HSQC) to resolve overlapping signals in multi-benzoylated structures.

Q. What crystallographic methods validate the three-dimensional conformation of Pent-4-enyl-2,3,4-tri-O-benzoyl-D-mannopyranoside?

  • Single-crystal X-ray diffraction (XRD) is the gold standard. reports orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 10.153 Å, b = 19.381 Å, c = 21.210 Å) to resolve the puckering of the mannose ring and spatial arrangement of benzoyl groups. Software like SHELX refines thermal displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity during glycosylation of benzoylated mannopyranosides?

  • Bulky benzoyl groups at C-2, C-3, and C-4 hinder nucleophilic attack at adjacent positions, directing glycosylation to less hindered sites (e.g., C-6). and show that activating groups (e.g., trichloroacetimidate) combined with low-temperature conditions (−20°C to 0°C) enhance regiocontrol. Computational modeling (e.g., DFT) can predict steric maps to optimize reaction pathways .

Q. What challenges arise in interpreting mass spectrometry (MS) data for multi-benzoylated mannopyranosides, and how can they be addressed?

  • High molecular weight and low volatility complicate ionization. Electrospray ionization (ESI-MS) in positive ion mode with sodium adducts ([M+Na]⁺) improves detection. uses HRMS (High-Resolution MS) to distinguish isotopic patterns and confirm molecular formulas (e.g., m/z 987.32 for C₄₆H₄₀O₁₂Na⁺). MS/MS fragmentation reveals benzoyl loss (e.g., neutral loss of 105 Da) to validate substitution patterns .

Q. How does the pent-4-enyl aglycone affect the stability and reactivity of benzoylated mannopyranosides in aqueous versus nonpolar solvents?

  • The pent-4-enyl group introduces hydrophobicity, enhancing solubility in dichloromethane or toluene. However, the allyl double bond may undergo hydrolysis or oxidation in aqueous acidic/basic conditions. Stability studies (e.g., TLC monitoring at 24-hour intervals) under varying pH and temperature are recommended. notes that inert atmospheres (argon/nitrogen) prevent undesired radical reactions during storage .

Q. What methodologies enable the analysis of conformational dynamics in benzoylated mannopyranosides using molecular docking or MD simulations?

  • Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) parameterize force fields for benzoyl-mannose interactions. ’s puckering coordinates (amplitude q and phase angle φ) quantify ring distortions. Docking studies (e.g., AutoDock Vina) predict binding affinities to lectins or enzymes, validated by experimental data (e.g., SPR or ITC) .

Methodological Considerations Table

Parameter Technique Key Observations Reference
Regioselective benzoylationStepwise acylation with pyridineC-2 benzoylation precedes C-3/C-4 due to steric accessibility
Anomeric configuration¹H NMR (J₁,₂ coupling)J₁,₂ < 3.0 Hz confirms α-configuration; J₁,₂ > 8.0 Hz for β-anomers
Crystal packingXRD (space group P2₁2₁2₁)Intermolecular C–H···O hydrogen bonds stabilize lattice
Glycosylation efficiencyESI-MS with Na⁺ adducts[M+Na]⁺ peaks at m/z 987.32 (C₄₆H₄₀O₁₂Na⁺) confirm molecular integrity

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